molecular formula C12H18N2O2S B189902 1-Benzyl-4-methanesulfonyl-piperazine CAS No. 118546-61-5

1-Benzyl-4-methanesulfonyl-piperazine

Katalognummer B189902
CAS-Nummer: 118546-61-5
Molekulargewicht: 254.35 g/mol
InChI-Schlüssel: CKKQEWFEZNDPLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4-methanesulfonyl-piperazine is a chemical compound with the CAS Number: 118546-61-5. It has a molecular weight of 254.35 . The compound is stored at a temperature of 2-8°C and appears as a pale-yellow to yellow-brown solid .


Physical And Chemical Properties Analysis

1-Benzyl-4-methanesulfonyl-piperazine has a molecular weight of 254.35 . It is a pale-yellow to yellow-brown solid at room temperature . More specific physical and chemical properties may be found in specialized chemical databases or literature.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

1-Benzyl-4-methanesulfonyl-piperazine has been synthesized and characterized, demonstrating its importance in structural chemistry and as a precursor for further chemical modifications. For instance, Naveen et al. (2007) detailed the synthesis and crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine, revealing its crystallization in the monoclinic crystal class and providing insights into its molecular geometry, which includes a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2007).

Pharmacological Research

In the realm of pharmacology, 1-Benzyl-4-methanesulfonyl-piperazine derivatives have been explored for their therapeutic potentials. Research has delved into their action as ligands for melanocortin receptors, demonstrating the structural and pharmacological characterization of piperazine analogues of specific small-molecule agonists. This study highlights the importance of the piperazine structure in medicinal chemistry, showing several derivatives' active binding to melanocortin receptors, indicating their potential for therapeutic applications (Mutulis et al., 2004).

Anticancer Activity

A significant application of 1-Benzyl-4-methanesulfonyl-piperazine derivatives is in anticancer research. Kumar et al. (2007) synthesized and evaluated derivatives for their inhibitory activity against MDA-MB-231 breast cancer cell proliferation. This study suggests that certain derivatives of 1-Benzyl-4-methanesulfonyl-piperazine exhibit significant potential as chemotherapeutic agents, with particular compounds showing notable efficacy in inhibiting cancer cell growth (Kumar et al., 2007).

Antimicrobial and Antioxidant Activities

Research into the antimicrobial and antioxidant activities of 1-Benzyl-4-methanesulfonyl-piperazine derivatives has also been conducted. Mallesha and Mohana (2011) synthesized novel derivatives and evaluated them for antibacterial, antifungal, and antioxidant activities. Their findings indicate that certain derivatives exhibit significant antimicrobial activity against pathogenic bacterial and fungal strains, as well as moderate antioxidant activity, showcasing the compound's versatility in developing new therapeutic agents (Mallesha & Mohana, 2011).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name

1-benzyl-4-methylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-17(15,16)14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKQEWFEZNDPLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354704
Record name 1-Benzyl-4-methanesulfonyl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-methanesulfonyl-piperazine

CAS RN

118546-61-5
Record name 1-Benzyl-4-methanesulfonyl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of N-benzylpiperazine (8.8 g), methanesulphonyl chloride (4.3 ml), anhydrous potassium carbonate (20 g) in dry acetonitrile (100 ml) was stirred at ambient temperature for five hours to give N-benzyl-N'-methanesulphonylpiperazine (m.p. 115°-116° C.).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To dichloromethane (50 ml) was added 1-benzylpiperazine (10.0 g, 56.73 mmol), methanesulfonyl chloride (4.4 ml, 56.85 mmol) was added under ice-cooling with stirring, and the mixture was stirred at the same temperature for 1 hr. The reaction mixture was diluted with 10% aqueous sodium carbonate solution, and extracted with dichloromethane. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the solution was concentrated under reduced pressure to give the title compound (9.58 g, yield 66%) as a pale-yellow solid.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
66%

Synthesis routes and methods III

Procedure details

Methanesulfonyl chloride (966 μl, 12.5 mmol) was added dropwise to a solution of 1-benzylpiperazine (2 g, 11.3 mmol) and triethylamine (1.74 ml, 12.5 mmol) in dry methylene chloride (30 ml) cooled at 0° C. After stirring for 1 hour at ambient temperature, the mixture was partitioned between water and methylene chloride. The organic layer was separated, washed with water, brine, dried (MgSO4) and evaporated. The residue was purified by column chromatography eluting with methylene chloride/ethyl acetate (7/3) to give 1-benzyl-4-methylsulfonylpiperazine (2.5 g, 87%).
Quantity
966 μL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.